molecular formula C15H17ClN2 B5880676 7-Chloro-4-methyl-2-piperidin-1-ylquinoline

7-Chloro-4-methyl-2-piperidin-1-ylquinoline

Cat. No.: B5880676
M. Wt: 260.76 g/mol
InChI Key: SCCNWAYJFBSSQX-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C15H17ClN2 and a molecular weight of 260.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-piperidin-1-ylquinoline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine . This reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-piperidin-1-ylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different substituents, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological targets, leading to its diverse biological activities . the exact molecular targets and pathways involved in its mechanism of action are not fully elucidated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methyl-2-piperidin-1-ylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities compared to other similar compounds. Its combination of a chloro and piperidinyl group makes it a versatile scaffold for the development of new derivatives with potential therapeutic applications .

Properties

IUPAC Name

7-chloro-4-methyl-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-10-12(16)5-6-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCNWAYJFBSSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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